molecular formula C8H12N2O B13955641 2-((2-Aminoethyl)amino)phenol

2-((2-Aminoethyl)amino)phenol

Cat. No.: B13955641
M. Wt: 152.19 g/mol
InChI Key: NGTDGGGUWGJSST-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)amino)phenol is an aromatic compound featuring a phenol core substituted with an aminoethylamino group (-NH-CH₂-CH₂-NH₂). This structure combines the redox-active phenol moiety with the chelating capabilities of ethylenediamine derivatives, making it a candidate for applications in coordination chemistry, fluorescence sensing, and pharmaceutical synthesis. The aminoethylamino substituent enhances its ability to form hydrogen bonds and metal complexes, distinguishing it from simpler phenolic derivatives.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-aminoethylamino)phenol

InChI

InChI=1S/C8H12N2O/c9-5-6-10-7-3-1-2-4-8(7)11/h1-4,10-11H,5-6,9H2

InChI Key

NGTDGGGUWGJSST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-[(2-aminoethyl)amino]- can be synthesized through several methods. One common synthetic route involves the reaction of phenol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[(2-aminoethyl)amino]- often involves large-scale chemical reactors where phenol and ethylenediamine are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(2-aminoethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-[(2-aminoethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol, 2-[(2-aminoethyl)amino]- exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-((2-Aminoethyl)amino)phenol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound Not Provided C₈H₁₂N₂O 152.20 Phenol, -NH-CH₂-CH₂-NH₂ Chelation, fluorescence probes
2-(Aminomethyl)phenol 932-30-9 C₇H₉NO 123.15 Phenol, -CH₂-NH₂ Lab reagent, pharmaceutical synth.
Ethanol, 2-[(2-aminoethyl)amino]- 111-41-1 C₄H₁₂N₂O 104.15 Ethanol, -NH-CH₂-CH₂-NH₂ Solvent, CO₂ capture agent
Phenol,tris[[(2-aminoethyl)amino]methyl]- 94031-01-3 C₁₉H₃₀N₆O 358.49 Phenol with three aminoethylamino branches Heavy metal chelation, polymer synth.
2-(2-Aminoethyl)aniline dihydrochloride 103763-87-7 C₈H₁₃Cl₂N₂O 233.11 Aniline, -CH₂-CH₂-NH₂ (dihydrochloride) Pharmaceutical intermediates

Key Observations:

Substituent Complexity: this compound has a single aminoethylamino group, whereas 94031-01-3 () features three such groups, enhancing its metal-binding capacity . 3 in 2-(aminomethyl)phenol) .

Reactivity and Stability: Ethanol-based analogs (e.g., CAS 111-41-1) exhibit higher solubility in polar solvents due to the ethanol backbone, while phenolic analogs like this compound may form stable crystals suitable for X-ray studies (as seen in for related structures) .

Applications: Aminoethylpyridine-based fluorescent probes () highlight the role of aminoethylamino groups in Fe³⁺ sensing, suggesting this compound could serve similar roles . Complexes like 94031-01-3 () are used in wastewater treatment for heavy metal removal, leveraging multiple chelation sites .

Research Findings and Functional Insights

  • Coordination Chemistry: Ethylenediamine derivatives (e.g., CAS 111-41-1) form stable complexes with transition metals like Cu²⁺ and Fe³⁺, a property likely shared by this compound due to its dual amine and phenolic -OH groups .
  • Fluorescence Properties: Compounds with aminoethylamino groups (e.g., ) exhibit pH-dependent fluorescence quenching, useful in biosensing .
  • Safety Profiles: 2-(Aminomethyl)phenol (CAS 932-30-9) requires stringent handling due to irritant risks (), whereas ethanol-based analogs (CAS 111-41-1) are less hazardous .

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